![molecular formula C14H18F2N2O4S B2408589 methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate CAS No. 2034225-95-9](/img/structure/B2408589.png)
methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is a chemical compound with the CAS No. 2034225-95-9 . It has a molecular formula of C14H18F2N2O4S .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl ring with two fluorine atoms attached (4,4-difluorocyclohexyl), a sulfamoyl group attached to a phenyl ring, and a carbamate group .Physical And Chemical Properties Analysis
The average mass of this compound is 353.425 Da, and the monoisotopic mass is 353.147247 Da .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Structures : The compound methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate, while not directly studied, shares structural similarities with various carbamate compounds that have been synthesized and analyzed. Studies have synthesized novel sulfonamide hybrids bearing carbamate scaffolds, revealing their antimicrobial activities and conducting molecular docking studies for insights into their interactions at the molecular level (Hussein, 2018). Furthermore, the synthesis of derivatives of methyl [4-(oxoacetyl)phenyl]carbamate has been explored, leading to the creation of various carbamates with potential biological applications (Velikorodov & Shustova, 2017).
Material Synthesis and Catalysis : Research on methyl N-phenyl carbamate highlights its significance as a material for non-phosgene synthesis of methylene diphenyl diisocyanate, a crucial chemical in various industrial processes. Investigations include thermodynamic analysis and catalysis studies, aiming to optimize the synthesis process and understand the reaction mechanisms involved (Hengshui, 2008).
Advanced Material Development : Carbamate moieties have been utilized in the development of advanced materials, such as 1,4-dihydropyridines, which have potential applications in various fields including pharmacology and materials science (Habibi et al., 2013). The synthesis of carbamate derivatives with chromen-2-one fragments also represents an area of interest in material chemistry, indicating the versatility of carbamate structures in creating novel compounds with potential utility in diverse applications (Velikorodov et al., 2014).
Photolabile Protecting Groups : In the field of photochemistry, carbamates such as N-Methyl-N-(o-nitrophenyl)carbamates have been investigated as photoremovable alcohol protecting groups. This study showcases the potential of carbamates in facilitating controlled reactions in photochemical processes, enhancing the precision and efficiency of synthesis in organic chemistry (Loudwig & Goeldner, 2001).
Wirkmechanismus
Target of Action
The primary target of methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Mode of Action
The compound interacts with cPLA2α, inhibiting its activity . This interaction prevents the enzyme from releasing the common precursor arachidonic acid from phospholipids
Biochemical Pathways
By inhibiting cPLA2α, the compound affects the arachidonic acid cascade . This cascade leads to the formation of prostaglandins and leukotrienes, which are involved in various physiological effects . When this pathway is excessively stimulated by inflammatory cytokines, high concentrations of these compounds, known as eicosanoids, are involved in the pathogenesis of inflammatory diseases .
Result of Action
The inhibition of cPLA2α by the compound can potentially reduce the production of prostaglandins and leukotrienes . This could alleviate the symptoms of inflammatory diseases, as these compounds are involved in the pathogenesis of such conditions .
Eigenschaften
IUPAC Name |
methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4S/c1-22-13(19)17-10-2-4-12(5-3-10)23(20,21)18-11-6-8-14(15,16)9-7-11/h2-5,11,18H,6-9H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEITHWTGZUELL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.